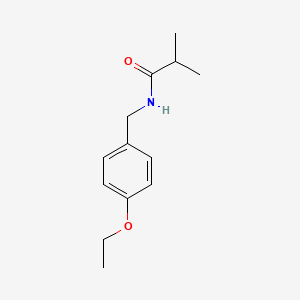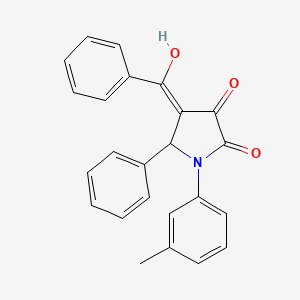
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. BHPP is a pyrrolone derivative that exhibits interesting pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. In
Mécanisme D'action
The mechanism of action of 4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In a study conducted by Li et al., this compound was found to inhibit the activation of NF-κB signaling pathway, which is known to play a crucial role in the regulation of inflammation and immune response. Furthermore, this compound has been shown to induce the expression of Nrf2, a transcription factor that regulates the expression of antioxidant genes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. In a study conducted by Wang et al., this compound was found to reduce the levels of inflammatory cytokines and oxidative stress markers in a rat model of acute lung injury. Furthermore, this compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its easy synthesis and availability, as well as its diverse pharmacological properties. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, including exploring its potential applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. In addition, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process that involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-2-buten-1-one. The resulting compound is then reacted with benzoyl chloride and sodium hydroxide to produce the intermediate product, 4-benzoyl-3-methyl-1-phenyl-2-pyrrolidinone. Finally, this compound is obtained by reacting the intermediate product with phenylhydrazine and acetic anhydride.
Applications De Recherche Scientifique
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. In a study conducted by Huang et al., this compound was found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes in macrophages. Furthermore, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. In addition, this compound has demonstrated antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16-9-8-14-19(15-16)25-21(17-10-4-2-5-11-17)20(23(27)24(25)28)22(26)18-12-6-3-7-13-18/h2-15,21,26H,1H3/b22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXAABMLBTHKZ-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1-dimethyl-N-[(5-nitro-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5426189.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5426204.png)
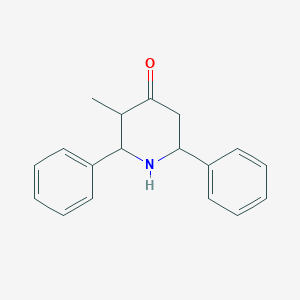
![2-[2-(2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5426207.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]pyrrolidine](/img/structure/B5426216.png)
![methyl 4-{[(3-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5426218.png)

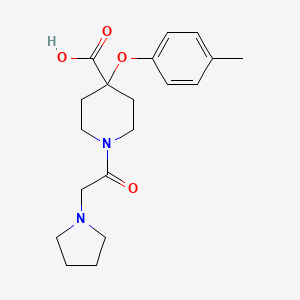
![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5426261.png)
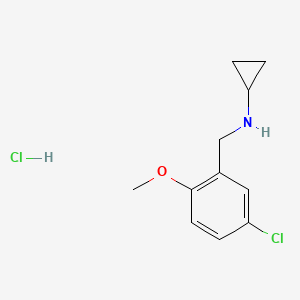
![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)
![1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5426287.png)
